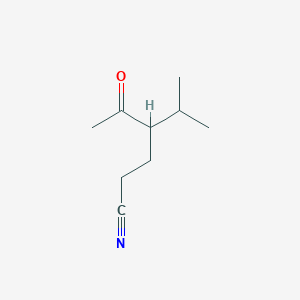

4-Acetyl-5-methylhexanenitrile

Description

Contextualization of Functionalized Nitriles and Ketones in Organic Synthesis and Natural Product Chemistry

Functionalized nitriles and ketones are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. nih.govnumberanalytics.com The nitrile group, with its carbon-nitrogen triple bond, is a versatile precursor that can be transformed into a variety of other functional groups such as amines, carboxylic acids, and amides. researchgate.netresearchgate.net This versatility makes nitriles invaluable intermediates in synthetic pathways. numberanalytics.comacs.org They are involved in numerous organic reactions, including cycloadditions and as directing groups in C-H bond functionalization, enabling the construction of complex carbo- and heterocyclic frameworks. nih.govresearchgate.net

Similarly, ketones are of paramount importance in both biological systems and industrial applications. wikipedia.org The carbonyl group (C=O) in a ketone is a site of rich chemical reactivity, participating in countless transformations to build molecular complexity. rsc.orgmsu.edu In the realm of natural product chemistry, ketones are prevalent and serve as strategic starting points for synthesizing nature-inspired compounds with potential bioactivity. rsc.orgrsc.org Many naturally occurring molecules, from sugars (ketoses) to steroids like testosterone, feature a ketone moiety. wikipedia.orglibretexts.org The ability to manipulate the ketone group through reactions like aldol (B89426) condensations, Wittig reactions, and various reductions and oxidations makes it a powerful tool for the synthetic chemist. rsc.orgmsu.edu

Rationale for Dedicated Academic Inquiry into 4-Acetyl-5-methylhexanenitrile

The compound this compound, possessing both a ketone (acetyl group) and a nitrile group, presents a unique platform for synthetic exploration. The interplay between these two functional groups within the same molecule could lead to novel intramolecular reactions and the formation of complex heterocyclic structures. A dedicated study is warranted to understand its synthesis, reactivity, and potential as an intermediate in constructing more elaborate molecular architectures. Despite its potential, specific research focused solely on this compound is not widely available in published literature, highlighting a gap in current chemical knowledge. An investigation into its properties would contribute valuable data to the field of bifunctional organic compounds.

Based on available chemical database information, the fundamental properties of this compound can be summarized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 34041-01-5 | chemnet.com |

| Molecular Formula | C₉H₁₅NO | chemnet.com |

| Molecular Weight | 153.22 g/mol | chemnet.com |

| Predicted Density | 0.91 g/cm³ | chemnet.com |

| Predicted Boiling Point | 261.6°C at 760 mmHg | chemnet.com |

| Predicted Flash Point | 112°C | chemnet.com |

| Predicted Refractive Index | 1.431 | chemnet.com |

This data is based on computational predictions and has not been experimentally verified in peer-reviewed literature.

A thorough academic inquiry would involve the synthesis of this compound, followed by detailed characterization using modern spectroscopic techniques. This would provide the foundational data needed to explore its synthetic utility.

Structure

3D Structure

Properties

CAS No. |

34041-01-5 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-acetyl-5-methylhexanenitrile |

InChI |

InChI=1S/C9H15NO/c1-7(2)9(8(3)11)5-4-6-10/h7,9H,4-5H2,1-3H3 |

InChI Key |

KKPOKVBRVMRPOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCC#N)C(=O)C |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of 4 Acetyl 5 Methylhexanenitrile

Systematic IUPAC Naming Conventions and Common Chemical Synonyms for Related Structures

The IUPAC name "4-Acetyl-5-methylhexanenitrile" is derived from a specific set of rules that identify the principal functional group and the parent carbon chain. The suffix "-nitrile" indicates that the primary functional group is the cyano group (-C≡N). allen.inwikipedia.org The parent chain is "hexane," signifying a six-carbon chain. The carbon atom of the nitrile group is designated as carbon number 1. libretexts.org

The name is constructed as follows:

Hexanenitrile (B147006) : This forms the base of the name, indicating a six-carbon alkane chain with a nitrile functional group at the terminus.

5-methyl : A methyl group (-CH₃) is attached to the fifth carbon of the hexanenitrile chain.

4-acetyl : An acetyl group (-COCH₃) is attached to the fourth carbon. wikipedia.orghumpath.com

While specific common synonyms for this compound are not prevalent in scientific literature, related structures follow similar naming patterns. For instance, a simpler related compound, 5-methylhexanenitrile (B103281), is also known by the common name 4-methylpentyl cyanide. nist.govnist.govchemspider.com If the acetyl group were absent, the compound would be 5-methylhexanenitrile. Conversely, if the methyl group were absent, it would be named 4-acetylhexanenitrile. In cases where the nitrile group is part of a cyclic structure or a lower priority group, it may be named as a "cyano" substituent. chemistrysteps.comquimicaorganica.org

Table 1: Breakdown of the IUPAC Name

| Component | Signifies |

|---|---|

| 4-Acetyl | An acetyl group (-COCH₃) is located on the 4th carbon. |

| 5-methyl | A methyl group (-CH₃) is located on the 5th carbon. |

| hexane (B92381) | The longest continuous carbon chain has six carbons. |

| -nitrile | The principal functional group is a nitrile (-C≡N). |

Identification of Key Functional Groups: Nitrile, Ketone (Acetyl), and Branched Alkyl Moieties

The chemical behavior and physical properties of this compound are dictated by its distinct functional groups.

Nitrile Group (-C≡N) : This functional group consists of a carbon atom triple-bonded to a nitrogen atom. allen.inteachy.ai The geometry around the carbon-nitrogen triple bond is linear, with an R-C-N bond angle of 180°. libretexts.org The presence of the electronegative nitrogen atom makes the nitrile group highly polar, leading to dipole-dipole interactions between molecules. libretexts.orgbyjus.com Nitriles are generally soluble in polar organic solvents and can be reactive, participating in reactions like hydrolysis to form carboxylic acids or reduction to form primary amines. teachy.ai

Ketone (Acetyl) Group (-COCH₃) : The acetyl group is a specific type of ketone, containing a carbonyl group (C=O) bonded to a methyl group. wikipedia.orgstudy.com It is also referred to as an ethanoyl group in IUPAC nomenclature. wikipedia.org This group is polar due to the electronegativity of the oxygen atom. nguyenstarch.com The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry.

Branched Alkyl Moieties : The structure includes a branched alkyl chain, specifically a methyl group at the fifth position of the hexane chain. This branching influences the molecule's physical properties, such as its packing ability and, consequently, its melting and boiling points, by affecting van der Waals forces.

Table 2: Functional Groups in this compound

| Functional Group | Chemical Formula | Key Characteristics |

|---|---|---|

| Nitrile | -C≡N | Linear, polar, reactive site. libretexts.orgebsco.com |

| Ketone (Acetyl) | -COCH₃ | Polar, trigonal planar geometry. wikipedia.orgnguyenstarch.com |

| Alkyl (Methyl) | -CH₃ | Nonpolar, contributes to molecular size and shape. |

Potential for Stereoisomerism and Chiral Centers in the Molecular Architecture

Stereoisomerism refers to compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms. utdallas.edu The molecular structure of this compound contains chiral centers, which are typically carbon atoms bonded to four different substituents. dummies.comlibretexts.org The presence of such centers means the molecule can exist as stereoisomers.

In this compound, there are two potential chiral centers:

Carbon-4 : This carbon is bonded to a hydrogen atom, an acetyl group, the C3 part of the chain leading to the nitrile, and the C5 part of the chain with the methyl group. Assuming these four groups are different, this carbon is a chiral center.

Carbon-5 : This carbon is attached to a hydrogen atom, a methyl group, the C4 part of the chain with the acetyl group, and the terminal C6 methyl group. These four distinct groups make this carbon a second chiral center.

A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. dummies.com Since this compound has two chiral centers, it can exist as up to 2² = 4 possible stereoisomers. These stereoisomers would consist of pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). utdallas.edu The specific three-dimensional arrangement, or absolute configuration, at each chiral center determines the particular stereoisomer. Without a stereospecific synthesis, the compound would likely be produced as a mixture of these stereoisomers.

Chemical Reactivity and Transformation Pathways of 4 Acetyl 5 Methylhexanenitrile

Reactivity of the Nitrile Group

The nitrile group (–C≡N) in 4-Acetyl-5-methylhexanenitrile is a versatile functional group that can undergo several types of transformations, including reduction, hydrolysis, nucleophilic additions, and cycloaddition reactions.

Reduction to Amines (e.g., Catalytic Hydrogenation, Reductive Amination)

The nitrile functionality can be readily reduced to a primary amine. This transformation is of significant importance in organic synthesis for the introduction of amino groups.

Catalytic Hydrogenation: This is a widely used and economical method for the reduction of nitriles. chemnet.com The reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, can influence the selectivity and yield of the primary amine. To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. researchgate.net

General Reaction Scheme for Catalytic Hydrogenation

Reductive Amination: While less direct for the formation of the primary amine from the nitrile itself, the term can sometimes be used more broadly. More commonly, the nitrile is first reduced to the primary amine, which can then undergo reductive amination with another carbonyl compound if desired.

The following table summarizes typical catalysts and conditions for the reduction of nitriles to primary amines.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) |

| Raney Nickel | H₂ | Ethanol/Ammonia | 100-150 | 500-1000 | 70-95 |

| Palladium on Carbon (Pd/C) | H₂ | Methanol | 25-100 | 50-500 | 80-98 |

| Platinum Oxide (PtO₂) | H₂ | Acetic Acid | 25-70 | 50-200 | 85-99 |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | Diethyl Ether/THF | 0-35 | N/A | 80-95 |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. nih.gov

Acid-Catalyzed Hydrolysis: Treatment of the nitrile with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heat leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. guidechem.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. guidechem.com

Reaction Scheme for Acid-Catalyzed Hydrolysis

Base-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of a carboxylate salt and ammonia. nih.gov Acidification of the reaction mixture in a subsequent step is necessary to obtain the free carboxylic acid. It is possible to isolate the amide intermediate under milder reaction conditions.

Reaction Scheme for Base-Catalyzed Hydrolysis

Nucleophilic Additions to the Nitrile Carbon (e.g., Grignard, Organolithium Reagents, for Ketone Formation)

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group. researchgate.net This reaction is a valuable method for the synthesis of ketones.

The reaction proceeds by the nucleophilic attack of the organometallic reagent on the nitrile carbon, forming an intermediate imine anion, which is stabilized as a magnesium or lithium salt. Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. researchgate.net A key feature of this reaction is that the addition of the organometallic reagent occurs only once. researchgate.net

General Reaction with a Grignard Reagent

Where 'R' is an alkyl or aryl group from the Grignard reagent.

The following table provides examples of ketones that could be formed from the reaction of this compound with different organometallic reagents.

| Organometallic Reagent | R Group | Product Ketone |

| Methylmagnesium bromide | Methyl | 4-Acetyl-5-methylhexan-2-one |

| Ethylmagnesium bromide | Ethyl | 5-Acetyl-6-methylheptan-3-one |

| Phenyllithium | Phenyl | 1-(1-Acetyl-2-methylpropyl)-1-phenylmethanone |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, although it is generally less reactive than carbon-carbon triple bonds. These reactions are important for the synthesis of heterocyclic compounds.

[3+2] Cycloadditions: Nitriles can react with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings. For instance, the reaction with an azide (B81097) would yield a tetrazole, while reaction with a nitrile oxide would produce an oxadiazole. These reactions are often catalyzed by a Lewis acid or transition metal.

[2+2+2] Cycloadditions: Nitriles can also participate in [2+2+2] cycloaddition reactions with two alkyne molecules, typically catalyzed by a transition metal complex (e.g., iridium), to form substituted pyridines.

Reactivity of the Acetyl (Ketone) Group

The acetyl group, a ketone, is characterized by a polarized carbon-oxygen double bond, with the carbonyl carbon being electrophilic and the oxygen being nucleophilic.

Nucleophilic Additions to the Carbonyl Carbon

The most common reaction of ketones is nucleophilic addition to the carbonyl carbon. This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A wide variety of nucleophiles can be employed, including organometallic reagents (Grignard, organolithium), hydrides, cyanide, and amines. Given the presence of the nitrile group in this compound, chemoselectivity can be an issue. Often, the ketone is more reactive towards nucleophiles than the nitrile. However, with careful choice of reagents and reaction conditions, selective reactions at the ketone can be achieved. For instance, the use of protecting groups for the ketone may be necessary if a reaction is desired at the less reactive nitrile site.

The table below outlines some potential nucleophilic addition reactions at the acetyl group.

| Reagent | Nucleophile | Product Type |

| Sodium borohydride (B1222165) (NaBH₄) | Hydride (H⁻) | Secondary alcohol |

| Methylmagnesium bromide (CH₃MgBr) | Methyl anion (CH₃⁻) | Tertiary alcohol |

| Hydrogen cyanide (HCN) | Cyanide (CN⁻) | Cyanohydrin |

| Hydroxylamine (NH₂OH) | Amine | Oxime |

Alpha-Carbon Reactivity: Enolization, Aldol (B89426) Condensation, Alkylation, and Halogenation

The carbon atom situated between the carbonyl of the acetyl group and the nitrile group is known as the alpha-carbon. The hydrogens attached to this carbon are significantly more acidic than typical alkane hydrogens due to the electron-withdrawing effects of both adjacent functional groups, which stabilize the resulting carbanion (enolate). libretexts.orgsketchy.com This enhanced acidity is central to the alpha-carbon's reactivity.

Enolization: In the presence of an acid or a base, this compound can exist in equilibrium with its enol tautomer. sketchy.com This process, known as enolization, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. The resulting enol is a key intermediate in many reactions of this compound.

Aldol Condensation: The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule, such as an aldehyde or another ketone, in a classic aldol condensation reaction. msu.edumagritek.com This reaction forms a new carbon-carbon bond and results in a β-hydroxy ketone or a β-hydroxy nitrile. Subsequent dehydration can lead to the formation of an α,β-unsaturated product. magritek.com For instance, a crossed aldol reaction with an aldehyde lacking alpha-hydrogens, like benzaldehyde (B42025), would proceed with the enolate of this compound attacking the benzaldehyde carbonyl. msu.edu

Alkylation: The nucleophilic enolate can also participate in SN2 reactions with alkyl halides. libretexts.orgquizlet.com This alpha-alkylation introduces a new alkyl group onto the alpha-carbon, further functionalizing the molecule. The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of substituents.

Halogenation: In the presence of a halogen (e.g., Br₂, Cl₂, I₂) and either an acid or a base, the alpha-carbon can be halogenated. libretexts.orgpdx.edu Under acidic conditions, the reaction typically proceeds via the enol and results in monosubstitution. In basic media, the reaction involves the enolate and can lead to polyhalogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens. quizlet.compdx.edu

A summary of the predictable alpha-carbon reactions is presented in the table below.

| Reaction Type | Reagents | Product Type |

| Enolization | Acid or Base | Enol Tautomer |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketone/Nitrile |

| Alkylation | Alkyl Halide, Base | α-Alkylated Product |

| Halogenation | Halogen, Acid/Base | α-Halogenated Product |

Reductions to Alcohols

The acetyl group of this compound can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)-5-methylhexanenitrile. This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is generally preferred for the selective reduction of ketones in the presence of less reactive functional groups like nitriles. Lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the ketone and the nitrile group unless specific reaction conditions are employed for chemoselectivity.

The general scheme for the reduction of the acetyl group is as follows:

This compound + [Reducing Agent] → 4-(1-Hydroxyethyl)-5-methylhexanenitrile

| Reducing Agent | Selectivity |

| Sodium Borohydride (NaBH₄) | High for ketone over nitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Low, can reduce both groups |

Transformations Involving Both Functional Groups

The proximity of the acetyl and nitrile groups allows for reactions that involve both functionalities, leading to the formation of cyclic structures or enabling selective transformations.

Under certain conditions, the enolate of this compound could potentially undergo an intramolecular reaction. For instance, if the nitrile group were susceptible to nucleophilic attack by the enolate, it could lead to the formation of a cyclic enamine after tautomerization. The feasibility of such a reaction would depend on the ring strain of the resulting cyclic product and the reaction conditions employed.

Chemoselectivity is a key consideration in the chemistry of bifunctional molecules like this compound. As mentioned in the reduction section, the choice of reagents can allow for the selective transformation of one functional group while leaving the other intact. For example, the use of a mild reducing agent like sodium borohydride would selectively reduce the ketone to an alcohol. Conversely, specific reagents could be employed to hydrolyze the nitrile to a carboxylic acid or a primary amide without affecting the ketone.

Stereochemical Implications of Reactions

The structure of this compound contains a chiral center at the carbon bearing the acetyl and isopropyl groups (C4). The presence of this stereocenter means that the molecule can exist as a pair of enantiomers, (4R)-4-acetyl-5-methylhexanenitrile and (4S)-4-acetyl-5-methylhexanenitrile. nih.govnih.gov

Reactions occurring at the alpha-carbon can have significant stereochemical consequences. If the alpha-carbon itself is a stereocenter, or if a new stereocenter is formed during the reaction, the stereochemical outcome is crucial.

Reactions at the Alpha-Carbon: Enolization involves the temporary loss of chirality at the alpha-carbon if it were a stereocenter. Subsequent reactions of the achiral enol or enolate can lead to a racemic mixture of products if no chiral influence is present. msu.edu

Reduction of the Acetyl Group: The reduction of the carbonyl group creates a new stereocenter at the carbon bearing the newly formed hydroxyl group. If the starting material is a single enantiomer of this compound, the reduction can lead to the formation of two diastereomers, depending on the facial selectivity of the hydride attack on the carbonyl. The use of chiral reducing agents could potentially control the stereochemical outcome of this reduction, leading to a preponderance of one diastereomer over the other.

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of 4-Acetyl-5-methylhexanenitrile, GC-MS would serve to separate it from complex mixtures, provide its mass spectrum for identification, and enable its quantification. The gas chromatograph separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint.

For a definitive identification, the experimental mass spectrum of this compound would be compared against spectral libraries. Key fragmentation patterns would be analyzed to confirm the structure. For instance, cleavage alpha to the carbonyl group and the nitrile group would be expected to yield characteristic fragment ions. While a specific mass spectrum for this compound is not publicly available, the mass spectrum of a structurally similar compound, 5-methylhexanenitrile (B103281), provides insight into the expected fragmentation.

Illustrative GC-MS Data for a Related Compound: 5-Methylhexanenitrile

| Property | Value |

| Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| NIST Number | 32952 |

| Library | mainlib |

| Total Peaks | 26 |

| m/z Top Peak | 41 |

| m/z 2nd Highest | 43 |

| m/z 3rd Highest | 56 |

This data is for 5-methylhexanenitrile and is provided for illustrative purposes. nih.govnist.gov

Headspace Solid-Phase Microextraction (HS-SPME) Method Development and Optimization for Trace Analysis

For the analysis of trace levels of this compound, particularly in complex matrices such as food or environmental samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful sample preparation technique. researchgate.netnih.govresearchgate.net HS-SPME is a solvent-free extraction method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile and semi-volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The development and optimization of an HS-SPME method for this compound would involve several key parameters:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity of the analyte. For a compound with both a ketone and a nitrile group, a fiber with mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would likely be effective. nih.gov

Extraction Temperature and Time: These parameters influence the partitioning of the analyte into the headspace and its adsorption onto the fiber. Higher temperatures generally increase the vapor pressure of the analyte but can also affect the stability of the sample matrix.

Salt Addition: The addition of salt to aqueous samples can increase the ionic strength of the solution, which often enhances the release of volatile organic compounds into the headspace, a phenomenon known as the "salting-out" effect. nih.gov

Table of Optimized HS-SPME Parameters for Volatile Nitrosamines in Meat Samples (Illustrative Example)

| Parameter | Optimal Condition |

| Fiber Coating | 50/30 µm DVB/CAR/PDMS |

| Extraction Temperature | 65°C |

| Extraction Time | 45 min |

| Salt Concentration | 36% (w/v) NaCl |

This data is for a different class of compounds and serves to illustrate the types of parameters optimized in an HS-SPME method. nih.gov

Retention Index Databases and Spectral Interpretation for Nitriles and Ketones

The retention index (RI) is a valuable tool in GC for standardizing retention times, making them less dependent on instrumental variations. The Kovats retention index system, which uses a series of n-alkanes as reference standards, is widely employed. nih.gov By comparing the retention time of an unknown compound to those of the n-alkanes, a retention index can be calculated. This index is then compared to values in databases, such as the NIST Gas Chromatography Retention Index Database, to aid in compound identification. nist.gov

For this compound, its retention index would be influenced by both the polar nitrile group and the moderately polar ketone group. While the exact retention index is not available, data for similar compounds can provide an estimate. For example, 5-methylhexanenitrile has reported Kovats retention indices on standard non-polar columns in the range of 910-929. nih.gov

Illustrative Retention Index Data for 5-Methylhexanenitrile

| Stationary Phase Type | Retention Index (Kovats) |

| Standard non-polar | 910, 915, 917, 928, 929 |

| Semi-standard non-polar | 942.1, 946 |

| Standard polar | 1337, 1350, 1358 |

This data is for 5-methylhexanenitrile and is provided for illustrative purposes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. uobasrah.edu.iq Through the analysis of 1H and 13C NMR spectra, the chemical environment of each proton and carbon atom in this compound can be determined.

1H NMR: The 1H NMR spectrum would provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating adjacent protons).

13C NMR: The 13C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon of the ketone and the nitrile carbon would have characteristic downfield chemical shifts. spectrabase.com

While specific NMR data for this compound is not available, the spectral data for 4-oxohexanenitrile (B13115402) can serve as a useful illustration.

Illustrative NMR Data for a Related Compound: 4-Oxohexanenitrile

| Nucleus | Chemical Shift (ppm) |

| ¹³C (Ketone C=O) | ~208 |

| ¹³C (Nitrile C≡N) | ~119 |

| ¹³C (CH₂ adjacent to C=O) | ~36 |

| ¹³C (CH₂ adjacent to C≡N) | ~28 |

| ¹³C (Ethyl CH₂) | ~36 |

| ¹³C (Ethyl CH₃) | ~8 |

| ¹H (Protons adjacent to C=O) | ~2.8 |

| ¹H (Protons adjacent to C≡N) | ~2.6 |

| ¹H (Ethyl CH₂) | ~2.5 |

| ¹H (Ethyl CH₃) | ~1.1 |

This data is for 4-oxohexanenitrile and is provided for illustrative purposes. Chemical shifts are approximate. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis of Precursors and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile or thermally labile compounds, such as potential precursors or metabolites of this compound. jst.go.jpresearchgate.netku.dknih.govnih.gov In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluting components are then ionized and analyzed by two mass spectrometers in series. The first mass spectrometer selects a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity.

For the analysis of keto acids, which could be potential metabolites of this compound, derivatization is often employed to improve chromatographic retention and ionization efficiency. jst.go.jpresearchgate.netku.dknih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. thermofisher.com

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, which causes vibrations of the chemical bonds. For this compound, characteristic strong absorptions would be expected for the C=O stretch of the ketone (typically around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2250 cm⁻¹). The IR spectrum of 5-oxohexanenitrile (B84432) shows these characteristic peaks. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While the C=O stretch is also observable in the Raman spectrum, the C≡N stretch is often more intense and sharper in Raman than in IR. Symmetrical non-polar bonds, which are weak in IR, can be strong in Raman, providing complementary information. researchgate.netscialert.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₉H₁₅NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in the identification of an unknown compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within 4-Acetyl-5-methylhexanenitrile, which in turn dictates its chemical behavior. These calculations provide a detailed picture of the molecule's orbitals and charge properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atom of the acetyl group and potentially the nitrogen atom of the nitrile group. The LUMO is likely to be the π* antibonding orbital associated with the carbonyl (C=O) and nitrile (C≡N) groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.75 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 9.10 | Energy difference indicating molecular stability and reactivity. |

The presence of highly electronegative oxygen and nitrogen atoms in the acetyl and nitrile functional groups, respectively, results in an uneven distribution of electron density across the this compound molecule. This polarity is fundamental to its intermolecular interactions and reactivity.

Quantum chemical calculations can predict the partial atomic charges, identifying electrophilic and nucleophilic sites. The carbon atoms of the carbonyl and nitrile groups are expected to carry a partial positive charge (δ+), making them susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms will bear a partial negative charge (δ-).

| Parameter | Predicted Value | Significance |

|---|---|---|

| Partial Charge on Carbonyl Carbon | +0.45 e | Indicates a primary electrophilic site. |

| Partial Charge on Carbonyl Oxygen | -0.50 e | Indicates a primary nucleophilic site. |

| Partial Charge on Nitrile Carbon | +0.15 e | Indicates a secondary electrophilic site. |

| Partial Charge on Nitrile Nitrogen | -0.35 e | Indicates a secondary nucleophilic site. |

| Dipole Moment | ~3.5 - 4.0 D | Quantifies the overall molecular polarity. |

Conformational Analysis and Molecular Dynamics Simulations

The flexible aliphatic chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Understanding these conformations is crucial as they can significantly impact the molecule's reactivity and physical properties.

Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds. By calculating the energy at various dihedral angles, an energy landscape can be generated. The minima on this landscape correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between them. For this compound, key rotations would be around the C-C bonds of the hexanenitrile (B147006) backbone. The interactions between the bulky isopropyl group and the acetyl group will likely create significant steric hindrance, favoring conformations where these groups are positioned far from each other.

The surrounding environment, particularly the solvent, can influence the conformational preferences of a molecule. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the interactions between a solute and solvent molecules.

By simulating this compound in different solvent environments (e.g., a polar solvent like water versus a non-polar solvent like hexane), MD simulations can reveal how solvent interactions affect the conformational equilibrium. In a polar solvent, conformations with a higher dipole moment would be stabilized, whereas in a non-polar solvent, intramolecular interactions and steric effects would be the dominant factors.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the structures of any transition states and intermediates.

A relevant reaction for this compound is its conversion to a ketone via reaction with an organometallic reagent, such as a Grignard reagent. Computational modeling could be used to investigate this mechanism in detail:

Reactant Complex: Modeling the initial approach of the Grignard reagent to the nitrile group.

Transition State: Locating the transition state for the nucleophilic addition of the organometallic species to the electrophilic nitrile carbon. The activation energy for this step can be calculated, providing insight into the reaction kinetics.

Intermediate: Characterizing the stability of the resulting imine anion intermediate.

Hydrolysis: Modeling the subsequent hydrolysis steps that convert the imine to the final ketone product.

This level of mechanistic detail allows for a deeper understanding of the reaction's feasibility, selectivity, and the factors that control its outcome.

Ligand Design and Molecular Docking Simulations for Related Acetyl-Containing Structures

In silico (computer-based) screening is a powerful method used in drug discovery to search large databases of small molecules for potential drug candidates that can bind to a specific biological target nih.govmdpi.com. This process utilizes molecular docking to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor nih.govbiointerfaceresearch.com.

The results of docking simulations are often expressed as a "docking score" and a calculated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study screening natural products against acetylcholinesterase (AChE), the compound rutin (B1680289) demonstrated a superior docking score of -12.335 and a binding energy of -73.313 kcal/mol, suggesting a high binding affinity nih.govresearchgate.net. These predictive studies allow researchers to prioritize a smaller number of promising compounds for experimental testing, thereby saving significant time and resources researchgate.net.

| Compound | Target Protein | Docking Score | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Rutin | Acetylcholinesterase (AChE) | -12.335 | -73.313 | nih.govresearchgate.net |

Molecular docking and subsequent molecular dynamics (MD) simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within a receptor's binding site pnrjournal.comresearchgate.net. For acetyl-containing ligands, the acetyl group often plays a critical role in these interactions.

The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid residues such as tyrosine and serine in the receptor pocket wepub.org. In the case of acetylcholine (B1216132) binding to its receptor, additional key interactions include pi-cation interactions between the quaternary ammonium (B1175870) group and aromatic residues like tryptophan wepub.org. The binding site of acetylcholinesterase, for example, features a narrow gorge with a catalytic active site (CAS) and a peripheral anionic site (PAS) mdpi.comnih.gov. Aromatic residues within this gorge are crucial for interacting with and guiding ligands toward the active site mdpi.com. Understanding these specific molecular interactions is essential for the rational design of new, more potent, and selective inhibitors.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing nitriles is a key area of modern chemistry. mdpi.comacs.org Future research on 4-Acetyl-5-methylhexanenitrile should focus on moving beyond traditional synthetic pathways, which often rely on toxic cyanide reagents, towards more sustainable alternatives. acs.orgnih.gov

Promising approaches include biocatalytic methods, which utilize enzymes like aldoxime dehydratases to produce nitriles from readily available aldoximes under mild, aqueous conditions. mdpi.comnih.govresearchgate.net Another avenue is the exploration of photochemical synthesis, which can offer mild and sustainable routes that avoid the need for sensitive metal catalysts. organic-chemistry.org Furthermore, developing synthetic strategies that utilize renewable resources, such as biomass-derived aldehydes, could provide a green pathway to this and related keto-nitriles. acs.org Multi-step enzymatic processes, combining reactions like hydroformylation with biocatalysis, could also be optimized for efficient production. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for Nitriles

| Synthesis Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., aldoxime dehydratases) to catalyze nitrile formation. mdpi.comnih.gov | High selectivity, mild reaction conditions, cyanide-free, potential for asymmetric synthesis. nih.gov |

| Photochemical Synthesis | Light-mediated reactions for C-C bond formation and cyanation. organic-chemistry.org | Avoids harsh reagents and sensitive metal catalysts, sustainable energy source. organic-chemistry.org |

| Biomass-Derived Feedstocks | Utilization of aldehydes derived from renewable biomass as starting materials. acs.org | Green and sustainable, reduces reliance on petrochemicals. acs.org |

| Chemoenzymatic Synthesis | A multi-step process combining chemical reactions (e.g., hydroformylation) with enzymatic steps. researchgate.net | Integrates the efficiency of chemical synthesis with the selectivity of biocatalysis. researchgate.net |

Deeper Elucidation of Complex Biosynthetic Pathways and Enzymatic Activities

While no specific biosynthetic pathway for this compound has been documented, the natural occurrence of other nitrile compounds suggests potential biological origins. nih.govsdu.edu.cn Nitriles in nature are often secondary metabolites involved in chemical defense or nitrogen metabolism. sdu.edu.cn

Future research could investigate whether this compound is produced by plants, fungi, or bacteria. The biosynthetic routes for natural nitriles often involve the conversion of amino acids to aldoximes, which are then transformed into nitriles by cytochrome P450 enzymes (CYPs) in plants or by aldoxime dehydratases in microbes. sdu.edu.cn

The degradation of such a compound in biological systems is also of interest. Microbial metabolism of nitriles typically proceeds through one of two enzymatic pathways:

Nitrilase Pathway : Direct hydrolysis of the nitrile to a carboxylic acid and ammonia (B1221849). nih.govresearchgate.netresearchgate.net

Nitrile Hydratase/Amidase Pathway : A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase. researchgate.netresearchgate.net

Understanding which enzymes and pathways are involved in the potential biosynthesis and degradation of this compound could provide insights into its ecological role and open possibilities for biocatalytic production.

Development of Advanced Analytical Techniques for Complex Biological Matrices

To study the potential presence and role of this compound in biological systems, robust and sensitive analytical methods are required. frontiersin.org Given its likely character as a volatile organic compound (VOC), techniques such as gas chromatography-mass spectrometry (GC-MS) would be indispensable for its detection and quantification in complex biological samples like plant tissues or microbial cultures. frontiersin.orgresearchgate.net

The analysis of compounds within biological matrices is often challenging due to low concentrations and high background noise, necessitating sophisticated sample preparation and extraction techniques like solid-phase microextraction (SPME) or liquid-liquid extraction. japsonline.comnih.gov

Emerging, non-destructive techniques such as electronic noses (E-noses) could also be developed for the rapid, real-time monitoring of this compound in the headspace of biological systems. frontiersin.orgnih.gov These advanced methods are crucial for understanding the compound's distribution, concentration, and dynamics in its natural environment. nih.govacs.org

Table 2: Advanced Analytical Techniques for Nitrile and Ketone Detection

| Technique | Principle | Application for this compound |

|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. frontiersin.org | Gold standard for identification and quantification in complex biological extracts. researchgate.net |

| LC-MS | Separates compounds in a liquid phase before mass analysis. | Suitable for less volatile derivatives or for analyzing complex mixtures. japsonline.com |

| Electronic Nose (E-nose) | An array of gas sensors that generates a characteristic "smellprint" for a mixture of VOCs. nih.gov | Rapid, non-invasive screening of biological samples for the compound's presence. frontiersin.org |

| SPME | A solvent-free extraction method where a coated fiber adsorbs analytes from a sample. | Pre-concentration of the analyte from liquid or gas samples prior to GC-MS analysis. |

Investigation into the Role of Nitriles and Ketones in Chemical Ecology and Plant Metabolism

The dual functionality of this compound suggests a potential role in chemical ecology. In plants, nitriles are often part of the chemical defense arsenal, deterring herbivores and pathogens by releasing toxic hydrogen cyanide upon tissue damage. sdu.edu.cnlibretexts.org Ketones, on the other hand, are widespread in plant secondary metabolism, contributing to fragrances, flavors, and signaling molecules. researchgate.net

Investigating whether this compound is produced by any organism could reveal its function as a pheromone, allomone, or kairomone. Its metabolic fate is also of significant interest. In mammals, for instance, ketone metabolism is a central energy pathway, particularly during periods of low glucose availability. moodle.netnih.gov Understanding how the ketone and nitrile moieties of this compound are metabolized could shed light on its biological activity and potential toxicity. researchgate.net

Design and Synthesis of Functionalized Analogs for Probing Molecular Recognition Events

The nitrile group is a valuable functional group in medicinal chemistry. It can act as an electrophilic "warhead" that forms reversible or irreversible covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites. nih.gov This property has been exploited in the design of potent enzyme inhibitors. nih.govresearchgate.net

Designing and synthesizing functionalized analogs of this compound could lead to the development of powerful molecular probes. By modifying the scaffold, researchers could create molecules that selectively target specific enzymes, such as cysteine proteases. nih.govresearchgate.net These analogs could be used to:

Identify and validate new drug targets.

Elucidate the mechanism of enzyme catalysis.

Serve as leads for the development of new therapeutic agents.

The synthesis of analogs could involve introducing reporter tags, photo-crosslinking agents, or altering the steric and electronic properties of the molecule to fine-tune its reactivity and selectivity. rsc.orgacs.org

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 4-Acetyl-5-methylhexanenitrile?

To confirm the structure, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify alkyl, acetyl, and nitrile groups.

- Infrared (IR) Spectroscopy : Detect characteristic peaks for the nitrile group (~2240 cm) and acetyl carbonyl (~1700 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (151.206 g/mol) via molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical during experimental handling of this compound?

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, or eye contact .

- Ventilation : Operate in fume hoods to avoid aerosol formation .

- Emergency Measures : For spills, evacuate the area and use inert absorbents; for exposure, rinse skin/eyes with water for 15+ minutes .

Q. What are the key physicochemical properties of this compound?

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 151.206 g/mol | |

| CAS Number | Not explicitly stated¹ | - |

| Stability | Store in inert, cool conditions |

¹CAS data for this compound is not explicitly provided in the evidence.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yields?

- Catalytic Optimization : Compare methods from patents (e.g., US2386736) and journals (e.g., J. Am. Chem. Soc.). For example, using acrylic acid derivatives or ketones as intermediates under controlled pH and temperature .

- Byproduct Analysis : Monitor side reactions (e.g., hydrolysis of nitrile groups) via HPLC or GC-MS to adjust reaction conditions .

Q. What strategies resolve contradictions in spectral data during purity assessment?

- 2D NMR Techniques : Use HSQC or COSY to distinguish overlapping signals from impurities.

- Chromatographic Purity Checks : Employ reverse-phase HPLC with UV detection (λ = 255 nm, similar to nitrile analogs) to quantify impurities .

Q. How can computational modeling predict reactivity in this compound derivatives?

- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., nitrile vs. acetyl groups) for functionalization .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.